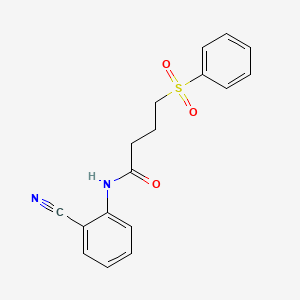

4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide

Description

4-(Benzenesulfonyl)-N-(2-cyanophenyl)butanamide is a sulfonamide derivative characterized by a butanamide backbone substituted with a benzenesulfonyl group and a 2-cyanophenyl moiety. The presence of the sulfonyl group enhances stability and binding affinity to biological targets, while the cyano group may influence electronic properties and metabolic stability.

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c18-13-14-7-4-5-10-16(14)19-17(20)11-6-12-23(21,22)15-8-2-1-3-9-15/h1-5,7-10H,6,11-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYNPDPCRGZWOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide typically involves a multi-step process:

-

Formation of the Benzenesulfonyl Intermediate: : The initial step involves the sulfonylation of benzene to form benzenesulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst such as aluminum chloride.

-

Amidation Reaction: : The benzenesulfonyl chloride is then reacted with 2-cyanophenylamine to form the corresponding sulfonamide. This reaction is typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

-

Butanamide Formation: : The final step involves the coupling of the sulfonamide with butanoic acid or its derivatives under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

-

Reduction: : Reduction of the nitrile group can yield primary amines, which can further react to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

Oxidation: Sulfone derivatives

Reduction: Primary amines

Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H16N2O2S

- Molecular Weight : 300.37 g/mol

- IUPAC Name : 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide exhibit anticancer properties. For instance, studies have shown that derivatives of sulfonamides can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The benzenesulfonamide moiety is known for its ability to interact with various biological targets, making it a suitable candidate for further development in cancer therapeutics .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Sulfonamides are recognized for their ability to modulate inflammatory responses, making them useful in treating conditions such as arthritis and other inflammatory diseases. Experimental models have demonstrated that the introduction of a cyanophenyl group enhances the compound's efficacy in reducing inflammation markers .

Organic Synthesis Applications

1. Synthetic Intermediates

4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, which are essential in the development of new pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitutions and coupling reactions, facilitating the creation of diverse chemical entities .

2. Photoredox Catalysis

Recent studies have explored the use of this compound in photoredox catalysis, a method that enables C–C and C–N bond formation under mild conditions. The ability to participate in radical reactions makes it valuable for synthesizing novel compounds with potential biological activity .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro using sulfonamide derivatives similar to the target compound. |

| Study 2 | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in animal models treated with the compound. |

| Study 3 | Organic Synthesis | Successfully used as an intermediate to synthesize complex molecules with enhanced biological activity. |

Mechanism of Action

The mechanism by which 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide exerts its effects involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The nitrile group may also participate in hydrogen bonding or dipole interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

a. N-[[4-(Benzoylamino)phenyl]sulfonyl]-N-(4,6-dimethyl-2-pyrimidinyl)butanamide (Compound 41)

- Molecular Formula : C₂₂H₂₂N₄O₄S

- Key Features: Contains a pyrimidinyl group and benzoylamino substituent. Sulfonamide linkage and butanamide chain.

- Pharmacological Activity : Exhibits antitubercular activity, likely due to sulfonamide-mediated inhibition of bacterial folate synthesis pathways .

Elemental Analysis :

Parameter Calculated (%) Found (%) C 60.26 59.97 H 5.06 4.96 N 12.78 12.74

Comparison: The target compound lacks the pyrimidinyl and benzoylamino groups, instead featuring a benzenesulfonyl and 2-cyanophenyl group. These differences may reduce antitubercular activity but enhance selectivity for other targets, such as kinases or proteases, due to the electron-withdrawing cyano group.

b. 4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide

- Molecular Formula : C₂₁H₂₂N₄O₃S

- Key Features :

- Pyrimidinylsulfamoyl substituent on the phenyl ring.

- Phenyl group attached to the butanamide chain.

- Pharmacological Implications : The pyrimidine moiety may enable DNA intercalation or kinase inhibition, common in anticancer agents .

Comparison: The target compound replaces the pyrimidinylsulfamoyl group with a benzenesulfonyl unit, simplifying the structure while retaining sulfonamide bioactivity. The 2-cyanophenyl group may improve lipophilicity compared to the phenyl substituent in this analog.

c. 4-(2-Cyanomethyl-phenylsulfanyl)-N,N-dimethyl-benzenesulfonamide

- Molecular Formula : C₁₆H₁₆N₂O₂S₂

- Key Features: Sulfanyl (thioether) linkage instead of sulfonyl. Cyanomethyl and dimethylamine substituents.

- Synthetic Route: Optimized for high yield via nucleophilic substitution, with cyanomethyl enhancing electrophilicity .

Comparison: The sulfonyl group in the target compound confers greater oxidative stability compared to the sulfanyl group here. The direct attachment of the cyano group to the phenyl ring in the target may reduce metabolic degradation relative to the cyanomethyl side chain.

Physicochemical Properties

Functional Group Impact

- Sulfonamide vs. Sulfanyl : Sulfonamide groups (target compound, Compound 41) enhance hydrogen-bonding capacity and metabolic stability compared to sulfanyl groups .

- Cyano vs. Pyrimidinyl: The cyano group’s electron-withdrawing nature may increase electrophilicity and binding to cysteine residues in enzymes, whereas pyrimidinyl groups facilitate π-π stacking in nucleic acid interactions .

Biological Activity

4-(Benzenesulfonyl)-N-(2-cyanophenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide is , with a molecular weight of approximately 288.36 g/mol. The compound features a benzenesulfonyl group, a cyanophenyl moiety, and a butanamide structure, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. For instance, derivatives of benzenesulfonamides have been studied for their ability to inhibit various bacterial enzymes, such as carbonic anhydrase. The inhibitory activities of related compounds against different isoforms (hCA I, II, IV, and VII) show promising results with K_i values ranging from nanomolar to micromolar concentrations .

| Isoform | K_i Range (nM) |

|---|---|

| hCA I | 7.3 - 917 |

| hCA II | 0.76 - 163 |

| hCA IV | 0.53 - 51.0 |

| hCA VII | 0.68 - 9.1 |

Antitumor Activity

The compound’s structural similarity to known antitumor agents suggests potential efficacy in cancer treatment. A study involving benzenesulfonamide derivatives demonstrated significant cytotoxicity against P388 murine leukemia cells, indicating that structural modifications can lead to enhanced antitumor activity .

The mechanism by which 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide exerts its biological effects may involve:

- Enzyme Inhibition : The sulfonamide moiety can interact with active sites of enzymes, inhibiting their function.

- Cell Cycle Disruption : Similar compounds have shown the ability to disrupt mitosis or cause G1 accumulation in cancer cells, leading to cell cycle arrest and apoptosis .

Study on Antimicrobial Properties

In a recent study, a library of sulfonamide derivatives was screened for their ability to inhibit bacterial enzymes. Among these, certain compounds showed IC50 values indicating effective inhibition at low concentrations. For example, one derivative exhibited an IC50 of 53.3 μM against a target enzyme .

Study on Antitumor Effects

Another investigation focused on the antitumor effects of benzenesulfonamide derivatives revealed that specific substitutions on the sulfonamide group significantly influenced cytotoxicity against cancer cell lines. The findings suggested that optimizing these substitutions could enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.